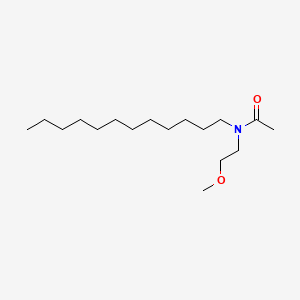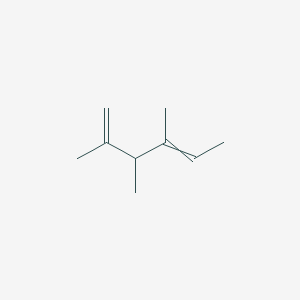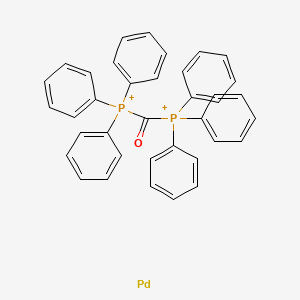
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is a complex organophosphorus compound that features palladium as the central metal atom coordinated with triphenylphosphine ligands. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium typically involves the reaction of palladium salts with triphenylphosphine under controlled conditions. One common method is the reduction of palladium(II) chloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for mixing and temperature control is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphine ligands and halide salts.
Major Products
The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments. These products are often used as catalysts in organic synthesis .
Applications De Recherche Scientifique
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism by which palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the desired product and regenerating the palladium(0) species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another widely used palladium complex with similar catalytic properties.
Bis(triphenylphosphine)palladium(II) chloride: A palladium(II) complex used in similar catalytic applications.
Uniqueness
Palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic efficiency and selectivity in various organic transformations.
Propriétés
Numéro CAS |
153986-50-6 |
|---|---|
Formule moléculaire |
C37H30OP2Pd+2 |
Poids moléculaire |
659.0 g/mol |
Nom IUPAC |
palladium;triphenyl(triphenylphosphaniumylcarbonyl)phosphanium |
InChI |
InChI=1S/C37H30OP2.Pd/c38-37(39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;/q+2; |
Clé InChI |
RESUPJNNLDIZSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


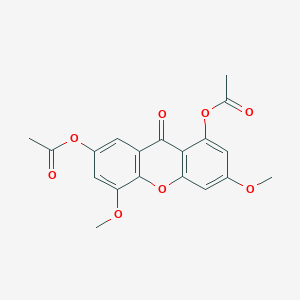
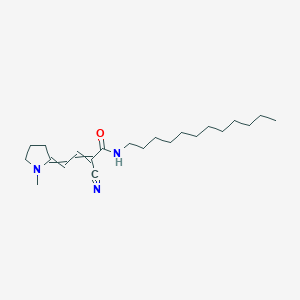
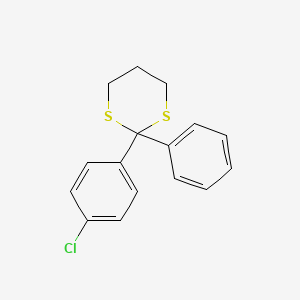
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
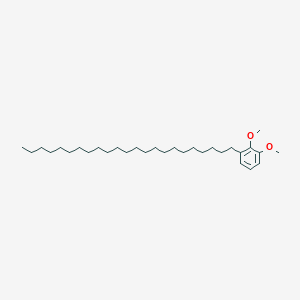
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
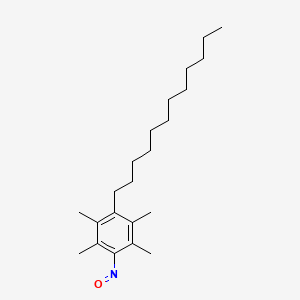
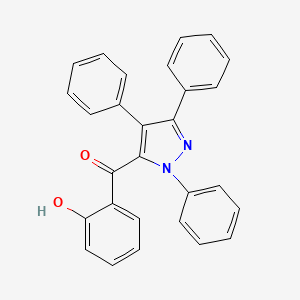
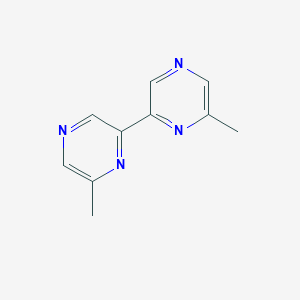

![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
